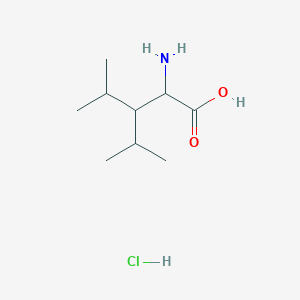

2-Amino-4-methyl-3-(propan-2-yl)pentansäure-Hydrochlorid

Übersicht

Beschreibung

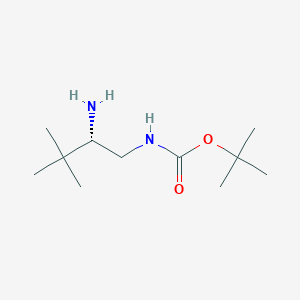

“2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride” is a compound with the CAS Number: 1803571-74-5 . It has a molecular weight of 209.72 . The IUPAC name for this compound is 2-amino-3-isopropyl-4-methylpentanoic acid hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19NO2.ClH/c1-5(2)7(6(3)4)8(10)9(11)12;/h5-8H,10H2,1-4H3,(H,11,12);1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Medizin: Potenzielles Therapeutisches Mittel

2-Amino-4-methyl-3-(propan-2-yl)pentansäure-Hydrochlorid kann als Vorläufer bei der Synthese neuer therapeutischer Mittel dienen. Seine Struktur deutet auf eine mögliche Aktivität im zentralen Nervensystem hin, möglicherweise als Neurotransmitter-Analogon oder Modulator. Forschungen könnten seine Wirksamkeit bei der Behandlung neurologischer Erkrankungen oder seine Verwendung als Baustein für komplexere Verbindungen mit medizinischen Eigenschaften untersuchen .

Biochemie: Studien zur Enzymfunktion

In der Biochemie könnte diese Verbindung aufgrund ihrer Aminosäure-ähnlichen Struktur verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen. Es könnte als Inhibitor oder Substrat-Analogon für Enzyme wirken, die am Aminosäurestoffwechsel beteiligt sind, Einblicke in Enzymmechanismen liefern und bei der Entwicklung enzymbasierter Assays helfen .

Pharmakologie: Medikamentenentwicklung

Zu den pharmakologischen Anwendungen dieser Verbindung könnte ihre Verwendung als Zwischenprodukt bei der Medikamentenentwicklung gehören. Ihr molekulares Gerüst ermöglicht die Einführung zusätzlicher funktioneller Gruppen, was möglicherweise zur Entstehung neuer pharmakologisch aktiver Moleküle führt. Es könnte besonders nützlich bei der Entwicklung von Medikamenten sein, die auf Stoffwechselwege abzielen, an denen verzweigtkettige Aminosäuren beteiligt sind .

Landwirtschaft: Forschung zum Pflanzenwachstum

Der potenzielle Einfluss dieser Verbindung auf den Pflanzenstoffwechsel macht sie zu einem Kandidaten für die landwirtschaftliche Forschung. Es könnte verwendet werden, um die Auswirkungen synthetischer Aminosäure-Analoga auf das Pflanzenwachstum und die -entwicklung zu untersuchen, was möglicherweise zur Entdeckung neuer wachstumsfördernder Mittel oder Herbizide führt .

Lebensmittelindustrie: Geschmacks- und Nährstoffzusatz

In der Lebensmittelindustrie könnten Derivate dieser Verbindung als Geschmacksverstärker oder Nahrungsergänzungsmittel untersucht werden. Ihre Struktur ähnelt natürlich vorkommenden Aminosäuren, die wichtige Bestandteile von Geschmacksprofilen und Ernährung sind. Forschungen könnten sich auf ihre Sicherheit und Wirksamkeit als Lebensmittelzusatzstoff konzentrieren .

Umweltwissenschaften: Bioabbau-Studien

Die Umweltbelastung dieser Verbindung könnte durch die Untersuchung ihrer Bioabbauwege beurteilt werden. Das Verständnis, wie sie sich in verschiedenen Umgebungen zersetzt, könnte ihre sichere Verwendung und Entsorgung beeinflussen. Es könnte auch als Modellverbindung dienen, um das Umweltverhalten ähnlicher organischer Moleküle zu untersuchen .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These represent skin irritation, eye irritation, and respiratory irritation respectively . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemische Analyse

Biochemical Properties

2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health .

Molecular Mechanism

The molecular mechanism of 2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride involves its interactions with biomolecules at the molecular level. It may bind to specific enzymes or receptors, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular interactions is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. For instance, the compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression or metabolic flux. These temporal effects are essential for understanding the compound’s stability and its potential long-term effects on cellular health .

Dosage Effects in Animal Models

The effects of 2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride can vary with different dosages in animal models At low doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effectsAdditionally, threshold effects may be observed, where the compound exhibits significant effects only above a certain dosage .

Metabolic Pathways

2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may act as a substrate for certain enzymes, leading to the production of specific metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride within cells and tissues are crucial for understanding its activity and function. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. Additionally, its distribution within tissues can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2-Amino-4-methyl-3-(propan-2-yl)pentanoic acid hydrochloride is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules, ultimately affecting its therapeutic potential .

Eigenschaften

IUPAC Name |

2-amino-4-methyl-3-propan-2-ylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-5(2)7(6(3)4)8(10)9(11)12;/h5-8H,10H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVMTVNSNJQAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)C)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803571-74-5 | |

| Record name | Leucine, (1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803571-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

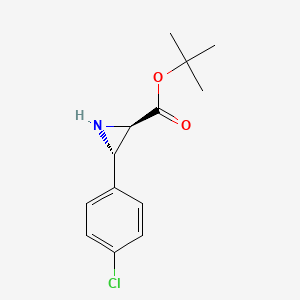

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)